Product packaging for Ethyl 3-ethoxy-2-butenoate(Cat. No.:CAS No. 998-91-4)

Ethyl 3-ethoxy-2-butenoate

Cat. No.: B1584579
CAS No.: 998-91-4
M. Wt: 158.19 g/mol
InChI Key: ZOCYCSPSSNMXBU-SREVYHEPSA-N
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Description

Contextualization within Enol Ether and α,β-Unsaturated Ester Chemistry

Ethyl 3-ethoxy-2-butenoate's reactivity and synthetic potential are best understood by examining its two key functional groups: the enol ether and the α,β-unsaturated ester.

Enol Ethers: The ethoxy group attached to the double bond forms an enol ether. This functionality is known for its electron-donating properties, which activate the double bond towards electrophilic attack. The presence of the enol ether makes the β-carbon (C3) particularly susceptible to reaction with various electrophiles.

α,β-Unsaturated Esters: The ester group conjugated with the carbon-carbon double bond creates an electron-deficient system. thieme-connect.de This arrangement makes the β-carbon susceptible to nucleophilic attack through a process known as conjugate addition or Michael addition. openstax.org This dual reactivity, stemming from the interplay of the enol ether and the unsaturated ester, is a cornerstone of the compound's versatility.

Historical Perspectives on Synthetic Utility

The synthetic utility of molecules related to this compound has been recognized for a considerable time. For instance, the synthesis of related compounds like ethyl 2-cyano-3-methoxy-2-butenoate was first reported by Haller. google.com Early research into vinyl iodides, a class of compounds to which derivatives of this compound belong, initially focused on radical-mediated processes and metal-halogen exchange reactions. smolecule.com The Reformatsky reaction, a classic method in organic synthesis, highlighted the value of organometallic intermediates derived from halogenated compounds, setting a precedent for the synthetic importance of such molecules. smolecule.com

Significance as a Versatile Synthetic Building Block in Modern Organic Synthesis

This compound and its derivatives are valuable precursors for synthesizing a wide array of more complex molecules. ontosight.ai Its bifunctional nature allows it to participate in a diverse range of chemical transformations.

One significant application is its use as a starting material for the synthesis of various heterocyclic compounds. For example, derivatives of this compound have been utilized to prepare 1,4-benzoxazines and pyrrol-2-ones. yu.edu.joresearchgate.net The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, a derivative of the title compound, with anilines can lead to the formation of tetramic acids or methyl tetramates depending on the substituents on the aniline (B41778). yu.edu.jo

Furthermore, the reactivity of the α,β-unsaturated system in this compound allows for its participation in cycloaddition reactions and as a Michael acceptor. openstax.org This reactivity is fundamental to constructing complex carbocyclic and heterocyclic frameworks. The compound also serves as an intermediate in the synthesis of other valuable organic compounds, including those with potential applications in pharmaceuticals and agrochemicals.

The synthesis of this compound itself is typically achieved through the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate. researchgate.net This straightforward preparation further enhances its appeal as a readily accessible and versatile building block in the organic chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1584579 Ethyl 3-ethoxy-2-butenoate CAS No. 998-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

998-91-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (Z)-3-ethoxybut-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6-

InChI Key

ZOCYCSPSSNMXBU-SREVYHEPSA-N

SMILES

CCOC(=CC(=O)OCC)C

Isomeric SMILES

CCO/C(=C\C(=O)OCC)/C

Canonical SMILES

CCOC(=CC(=O)OCC)C

Pictograms

Irritant

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Ethoxy 2 Butenoate and Its Key Analogs

Established Synthetic Routes to Ethyl 3-ethoxy-2-butenoate

This compound, a key intermediate in various chemical syntheses, is most commonly prepared through a condensation reaction. This foundational method has been subject to various modifications to enhance its efficiency and yield.

Condensation Reactions (e.g., Ethyl Acetoacetate (B1235776) and Ethyl Orthoformate)

The primary and most widely cited method for synthesizing this compound is the condensation reaction between ethyl acetoacetate and triethyl orthoformate. This reaction is a classic example of forming a vinyl ether from a β-ketoester. The process involves reacting equimolar amounts of ethyl acetoacetate and redistilled triethyl orthoformate. simsonpharma.com

In a typical procedure, the two reagents are mixed, often in the presence of a small amount of an acidic catalyst like concentrated hydrochloric acid. simsonpharma.com The mixture is then heated, and the ethanol (B145695) byproduct is removed by distillation to drive the reaction to completion. This method is effective, often resulting in high yields of the desired product. One reported synthesis following this procedure yielded Ethyl (2E)-3-ethoxybut-2-enoate with a boiling point of 190-194°C and a yield of 91%. simsonpharma.com

Interactive Table 1: Synthesis of this compound via Condensation

Starting Material 1 Starting Material 2 Catalyst / Reagent Yield Reference
Ethyl acetoacetate Triethyl orthoformate Conc. Hydrochloric Acid 91% simsonpharma.com
Ethyl 3-oxobutanoate Triethyl orthoformate Acetic anhydride (B1165640) 80%

Modifications and Optimization of Reaction Conditions

To improve upon the traditional condensation method, various modifications have been explored. One significant variation involves the use of acetic anhydride in conjunction with triethyl orthoformate and ethyl acetoacetate (ethyl 3-oxobutanoate). In this procedure, the mixture is heated to around 130°C for several hours. After the reaction, excess reagents and byproducts are removed under reduced pressure, followed by distillation to purify the final product, affording yields around 80%.

Optimization of reaction conditions is crucial for large-scale production and for improving the economic and environmental profile of the synthesis. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and time. For instance, while acidic catalysts are common, the specific choice and concentration can influence reaction rates and the formation of side products. The efficiency of removing the ethanol byproduct is also a critical factor; techniques such as immediate distillation of the reaction mixture are employed to maximize product formation. simsonpharma.com

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable synthons, particularly for introducing functional groups and constructing heterocyclic systems. The synthesis of these compounds requires controlled halogenation at specific positions.

Preparation of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate

Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate is a key intermediate used in the synthesis of various biologically relevant molecules, including 1,4-benzoxazines and pyrrol-2-ones. yu.edu.joresearchgate.net Its synthesis starts from Ethyl (2E)-3-ethoxybut-2-enoate. The procedure involves the allylic bromination of the C4-methyl group. This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator like benzoyl peroxide. The reaction mixture is usually refluxed to facilitate the reaction.

Following the reaction, the succinimide (B58015) byproduct is filtered off, and the solvent is removed. The crude product is then purified, often by washing with a sodium bicarbonate solution to remove any acidic impurities, followed by extraction and drying to yield the desired bromo-derivative as a yellow oil. yu.edu.jo The stereochemistry of the double bond is retained during this process, yielding the (2E) isomer.

Synthesis of Ethyl 4-chloro-3-ethoxy-2-butenoate

Ethyl 4-chloro-3-ethoxy-2-butenoate is another important halogenated analog, which serves as a precursor in the synthesis of various compounds, including the nootropic drug Oxiracetam. scispace.com The synthesis of the chloro-derivative parallels that of the bromo-derivative, involving an allylic chlorination at the C4 position of this compound.

While detailed procedures are less commonly published than for the bromo analog, the synthesis is understood to proceed via chlorination using reagents like N-chlorosuccinimide (NCS) in a non-polar solvent such as carbon tetrachloride, typically under reflux conditions. This method selectively chlorinates the methyl group adjacent to the double bond. The resulting Ethyl (E)-4-chloro-3-ethoxybut-2-enoate is a valuable intermediate for further chemical transformations. scispace.com

Interactive Table 2: Synthesis of Halogenated Derivatives

Starting Material Reagent Product Reference
Ethyl (2E)-3-ethoxybut-2-enoate N-Bromosuccinimide (NBS), Benzoyl Peroxide Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate yu.edu.jo
This compound N-Chlorosuccinimide (NCS) Ethyl 4-chloro-3-ethoxy-2-butenoate scispace.com

Regio- and Stereoselective Functionalization Approaches

The synthesis of the halogenated derivatives of this compound highlights key principles of selectivity in organic reactions.

Regioselectivity : The halogenation reactions are highly regioselective. The bromine or chlorine atom is selectively introduced at the C4 position (the methyl group). This is characteristic of allylic halogenation, where a hydrogen on a carbon adjacent to a double bond is replaced. The stability of the resulting allylic radical intermediate directs the halogen to this position over other possible sites, such as the vinylic positions or the ethyl ester group.

Stereoselectivity : The synthesis of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate demonstrates stereoselectivity, as the configuration of the double bond is preserved. yu.edu.joresearchgate.net The starting material, Ethyl (2E)-3-ethoxybut-2-enoate, which is the thermodynamically more stable isomer, yields the corresponding (2E) halogenated product. This indicates that the reaction mechanism, likely a free-radical chain reaction for allylic halogenation, does not disrupt the geometry of the carbon-carbon double bond. This control over stereochemistry is crucial as the geometric configuration of the final product often dictates its reactivity and biological activity in subsequent applications.

Synthesis of Related Ethers and Substituted Butenoates

The synthesis of ethers and substituted butenoates related to this compound involves specific reagents and reaction conditions to achieve the desired molecular architecture.

Ethyl 3-acetoxy-2-butenoate is an acetylated analog whose synthesis can be achieved through the reaction of an enol or enolate precursor with an acetylating agent. One documented method involves the reaction of ethyl acetoacetate with acetyl nitrate (B79036). acs.org In a reaction conducted at 15°C, the treatment of ethyl acetoacetate with acetyl nitrate in the presence of a catalytic amount of sulfuric acid yielded Ethyl 3-acetoxy-2-butenoate. acs.org The use of acetic anhydride can accelerate this transformation. acs.org Another approach involves the treatment of a glycidate ester with acetic anhydride and sulfuric acid to yield an acetoxy butenoate structure. cdnsciencepub.com

Table 1: Synthesis of Ethyl 3-acetoxy-2-butenoate

Precursor Reagents Key Conditions Reference

Ethyl 3-methoxy-2-butenoate is typically synthesized through the esterification of 3-methoxycrotonic acid with ethanol. lookchem.com This reaction is generally carried out in the presence of an acid catalyst to facilitate the conversion. lookchem.com The methyl analog, (E)-3-Methoxy-2-butenoic acid methyl ester, is similarly prepared by the esterification of the corresponding carboxylic acid with methanol (B129727) under reflux, using catalysts like sulfuric or hydrochloric acid. In synthetic applications, the 3-methoxy derivative is noted to be more reactive, though less stable, than its 3-ethoxy counterpart. google.com

There are distinct methods for the preparation of Ethyl 4-ethoxy-2-oxobut-3-enoate, a related α,β-unsaturated ester.

One primary method involves the reaction of ethyl vinyl ether with ethoxalyl chloride (ethyl chloroformylformate). prepchem.com In this procedure, 145 grams of ethyl vinyl ether are added dropwise to 137 grams of ethoxalyl chloride while cooling with an ice/salt mixture. prepchem.com The mixture is then stirred for 20 hours at room temperature, and the final product is isolated by fractionation under vacuum, boiling at 140°-143°C at 13 torr. prepchem.com

An alternative synthetic route involves the reaction of 3-buten-2-one (methyl vinyl ketone) with ethanol in the presence of an acid catalyst. This process utilizes an enol ether intermediate which is subsequently esterified to produce the target compound.

Table 2: Synthetic Approaches for Ethyl 4-ethoxy-2-oxobut-3-enoate

Method Starting Materials Key Features Reference
1 Ethyl vinyl ether, Ethoxalyl chloride Dropwise addition with cooling, followed by vacuum distillation. prepchem.com

| 2 | 3-Buten-2-one, Ethanol | Acid-catalyzed reaction via an enol ether intermediate. | |

Stereoselective Synthesis and Isomer Control

The double bond in 2-butenoate esters allows for the existence of geometric isomers, and controlling their formation is a key aspect of synthesis.

This compound and its analogs can exist as (E) and (Z) geometric isomers. The (E)-isomer is generally the more commonly cited and stable form for this compound. nih.gov In many syntheses, a mixture of both isomers is formed. For instance, in the synthesis of a related compound, Ethyl 3-phenyl-2-butenoate, two stereoisomers were isolated in yields of 17% for the (E)-isomer and 70% for the (Z)-isomer. acs.org These isomers possess distinct NMR spectra that allow for their characterization and can be separated using chromatographic techniques. acs.orgclockss.org The stability difference between isomers often arises from steric repulsion between substituents on the same side of the double bond, which is more pronounced in the (Z)-isomer. smolecule.com

Table 3: Example Isomer Distribution in a Related Butenoate Synthesis

Isomer Compound Yield Reference
(E) Ethyl 3-phenyl-2-butenoate 17% acs.org

The ratio of (E) to (Z) isomers produced in a reaction can be significantly influenced by the chosen synthetic conditions. caltech.edu For reactions that proceed through an enolate, such as the ester enolate Claisen rearrangement, the choice of base and reaction conditions can dictate the stereochemical outcome. caltech.edu For example, generating the enolate with a specific base or converting it to a silyl (B83357) ketene (B1206846) acetal (B89532) can provide stereochemical control. caltech.edu The use of specific reagents, such as lithium bis(trimethylsilyl)amide (LHMDS), has been shown to produce mixtures of (E) and (Z) isomers in Wittig-type olefination reactions, with the ratio dependent on the precise reaction system. clockss.org Generally, reaction conditions that allow for thermodynamic equilibration will favor the formation of the sterically less hindered and more stable (E)-isomer.

Table 4: Compound Names Mentioned in Article

Compound Name
This compound
Ethyl 3-acetoxy-2-butenoate
Ethyl acetoacetate
Ethyl 3-(2-methoxyethyl)-3-methylglycidate
Ethyl 2-acetoxy-3-(2-methoxyethyl)-3-butenoate
Ethyl 3-methoxy-2-butenoate
3-Methoxycrotonic acid
Ethanol
(E)-3-Methoxy-2-butenoic acid methyl ester
Methanol
5-amino-3-methyl-4-isoxazole carboxylic acid ethyl ester
Ethyl 4-ethoxy-2-oxobut-3-enoate
Ethyl vinyl ether
Ethoxalyl chloride (ethyl chloroformylformate)
3-Buten-2-one (methyl vinyl ketone)
Ethyl 3-phenyl-2-butenoate

Catalytic Approaches in this compound Synthesis

The synthesis of this compound, a valuable intermediate in organic synthesis, is frequently achieved through the condensation of ethyl acetoacetate with an orthoester, such as triethyl orthoacetate or triethyl orthoformate. The efficiency and selectivity of this transformation are highly dependent on the catalyst employed. Various catalytic systems, including acid, base, and metal-based catalysts, have been investigated to optimize this reaction.

The general reaction involves the condensation of an active methylene (B1212753) compound, like ethyl acetoacetate, with a trialkyl orthoester. This process is an equilibrium reaction, which is often driven forward by the removal of the alcohol byproduct, typically through distillation. google.com

A range of catalysts has been shown to be effective in promoting the synthesis of this compound and its analogs. These include traditional acid and base catalysts, as well as more complex metal-containing systems. For instance, the reaction between orthoesters and active methylene compounds can be catalyzed by acetic acid alone. google.com Other catalysts that have been successfully employed include boron trifluoride etherate and tertiary amine carboxylate salts. google.com The choice of catalyst can significantly influence the reaction conditions and the final product yield.

Research has also explored the use of metal salts as catalysts. For example, zinc chloride has been found necessary to catalyze the reaction of diethyl malonate with orthoesters. google.com In the synthesis of a related compound, methyl 2-acetyl-3-methoxy-2-butenoate, copper diacetate was used as a catalyst. google.com

A notable development in this area is the use of tertiary amine carboxylate salts as catalysts, which has been reported to provide a highly efficient and economical method for producing 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters. google.com An advantage of this catalytic system is that the catalyst does not need to be removed from the reaction mixture after completion, simplifying the work-up process. google.com For example, a mixture of pyridine (B92270) and acetic acid can be used to form a pyridinium (B92312) acetate (B1210297) catalyst for the preparation of E- and Z-ethyl 2-acetyl-3-ethoxy-2-butenoate. google.com

The synthesis of related compounds also provides insight into potential catalytic approaches. For instance, the synthesis of ethyl 2-(ethoxymethylene)acetoacetate can be achieved by heating ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride, which acts as both a reactant and a catalyst. chemicalbook.com

The following table summarizes various catalytic systems used in the synthesis of this compound and its close analogs, detailing the reactants, catalyst, solvent, and key findings.

Reactant 1Reactant 2CatalystSolventKey FindingReference
Ethyl acetoacetateTriethyl orthoacetateTertiary amine carboxylate saltOrganic solvent (e.g., Toluene)Provides an efficient and economical method for production. The catalyst does not need to be removed post-reaction. google.com
Methyl acetoacetateTrimethyl orthoacetateBoron trifluoride etherateNot specifiedDemonstrates the use of a Lewis acid catalyst for the synthesis of a related methoxy (B1213986) analog. google.com
Ethyl acetoacetateTriethyl orthoacetatePyridinium acetate (from Pyridine and Acetic Acid)TolueneEffective for the preparation of a mixture of E- and Z-isomers of ethyl 2-acetyl-3-ethoxy-2-butenoate. google.com
Methyl acetoacetateTrimethyl orthoacetateCopper diacetateTolueneIllustrates the use of a transition metal salt as a catalyst for the synthesis of a related analog. google.com
Diethyl malonateTriethyl orthoformateZinc chloride and Acetic anhydrideNot specifiedHighlights the necessity of a metal catalyst for certain active methylene compounds. google.com
Ethyl 3-oxobutanoateTriethyl orthoformateAcetic anhydrideNone (neat)Yielded 80% of ethyl 2-(ethoxymethylene)-3-oxobutanoate, an analog of the target compound. chemicalbook.com

Reactivity and Mechanistic Investigations of Ethyl 3 Ethoxy 2 Butenoate

Enolate Chemistry and Alkylation Reactions

The presence of protons on the carbon adjacent to the ester carbonyl group (the α-position) allows for the formation of an enolate under basic conditions. However, due to the extended conjugation in Ethyl 3-ethoxy-2-butenoate, the protons at the C-4 position (gamma to the carbonyl) are also acidic. Deprotonation at this site leads to the formation of a resonance-stabilized vinylogous enolate. This nucleophilic species can then react with electrophiles, such as alkyl halides, in SN2-type reactions to form new carbon-carbon bonds at the C-4 position.

The alkylation of enolates is a powerful method for C-C bond formation. pressbooks.pub The process involves the reaction of a nucleophilic enolate ion with an electrophilic alkyl halide, displacing the halide leaving group. pressbooks.pub For esters, the formation of the enolate typically requires a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), to ensure complete and irreversible deprotonation, thus preventing self-condensation reactions. libretexts.orgyoutube.com The subsequent alkylation is subject to the same constraints as other SN2 reactions, favoring primary or methyl halides over secondary halides, while tertiary halides are unsuitable due to competing elimination reactions. libretexts.org

Alkylating Agent (R-X)Base/SolventExpected Product
Iodomethane (CH₃I)LDA / THF, -78 °CEthyl 3-ethoxy-2-pentenoate
Benzyl bromide (BnBr)LDA / THF, -78 °CEthyl 3-ethoxy-4-phenyl-2-butenoate
Allyl chloride (CH₂=CHCH₂Cl)LDA / THF, -78 °CEthyl 3-ethoxy-2,5-hexadienoate

Nucleophilic and Electrophilic Reactions at the Unsaturated System

The carbon-carbon double bond in this compound is electron-rich due to the electron-donating ethoxy group, yet it is also part of a conjugated system with an electron-withdrawing ester group. This dual nature allows it to react with both nucleophiles and electrophiles.

The β-carbon of the α,β-unsaturated ester system is electrophilic and susceptible to conjugate nucleophilic addition, a process known as the Michael reaction. wikipedia.orglibretexts.org This reaction is one of the most important methods for forming carbon-carbon bonds in a mild fashion. wikipedia.org A wide variety of nucleophiles, known as Michael donors, can add to the β-carbon of Michael acceptors like this compound. libretexts.org The reaction is typically catalyzed by a base, which generates the nucleophilic donor.

Suitable Michael donors include stabilized enolates (from β-ketoesters, malonates), enamines, and organometallic reagents like lithium diorganocopper reagents (Gilman reagents). masterorganicchemistry.comlibretexts.org The addition of these nucleophiles results in the formation of a new carbon-carbon bond at the C-3 position.

Michael Donor (Nucleophile)Catalyst/SolventExpected Adduct
Diethyl malonateSodium ethoxide / Ethanol (B145695)Diethyl 2-(1-ethoxy-1-(ethoxycarbonyl)ethyl)malonate
Lithium dimethylcuprate ((CH₃)₂CuLi)Ether / THFEthyl 3-ethoxy-3-methylbutanoate
Pyrrolidine (forms enamine with cyclohexanone)None (pre-formed enamine)Ethyl 3-(2-oxocyclohexyl)-3-ethoxybutanoate
Thiophenol (PhSH)Triethylamine / CH₂Cl₂Ethyl 3-ethoxy-3-(phenylthio)butanoate

The ethoxy group at the β-position can function as a leaving group, allowing for nucleophilic vinylogous substitution. This reaction proceeds via an addition-elimination mechanism. A nucleophile first attacks the β-carbon, breaking the π-bond and forming a tetrahedral intermediate (an enolate). The intermediate then collapses, reforming the double bond and expelling the ethoxide ion as a leaving group. This results in the net substitution of the β-ethoxy group with the incoming nucleophile. This pathway is particularly effective with nitrogen and sulfur nucleophiles.

The reaction of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632) can lead to the formation of five-membered heterocyclic rings. In the case of this compound, the reaction is expected to proceed via an initial Michael-type addition of the nitrogen atom of hydroxylamine to the β-carbon. This is followed by an intramolecular cyclization where the hydroxyl group attacks the ester carbonyl. Subsequent elimination of ethanol and the original β-ethoxy group would lead to the formation of a substituted isoxazolinone ring system.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgsigmaaldrich.com The reaction involves a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). organic-chemistry.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. pressbooks.pub

This compound possesses an electron-withdrawing ester group, which activates it as a dienophile. However, it also has an electron-donating ethoxy group on the double bond. This combination influences its reactivity. In a normal electron-demand Diels-Alder reaction, where the diene is electron-rich, the electron-donating group on the dienophile can decrease the reaction rate. Conversely, in an inverse-electron-demand Diels-Alder reaction, this electron-rich feature is advantageous for reacting with an electron-poor diene. organic-chemistry.org

Reaction TypeDieneExpected Product
Normal Electron-DemandCyclopentadiene (electron-rich)Ethyl 2-ethoxy-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Inverse Electron-Demand1,2,4,5-Tetrazine (electron-poor)Ethyl 5,6-dihydropyridazine-4-carboxylate derivative (after N₂ extrusion)

Transformation of the Ester Moiety

The ethyl ester functional group can be modified through several standard organic reactions without affecting the α,β-unsaturated enol ether system, provided the reaction conditions are carefully chosen.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-ethoxy-2-butenoic acid, under either acidic or basic aqueous conditions. Basic hydrolysis is typically followed by an acidic workup to protonate the carboxylate salt.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., methanol) can replace the ethyl group with another alkyl group, yielding a different ester.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, yielding 3-ethoxy-2-buten-1-ol.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) add twice to the ester carbonyl. masterorganicchemistry.com The first addition yields a ketone intermediate after the elimination of ethoxide, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup. masterorganicchemistry.com

TransformationReagent(s)Product
Hydrolysis1. NaOH, H₂O/EtOH 2. H₃O⁺3-Ethoxy-2-butenoic acid
TransesterificationMethanol (B129727) (CH₃OH), H₂SO₄ (cat.)Mthis compound
Reduction1. LiAlH₄ / THF 2. H₃O⁺3-Ethoxy-2-buten-1-ol
Grignard Reaction1. 2 equiv. CH₃MgBr / Ether 2. H₃O⁺4-Ethoxy-3-penten-2-ol

Hydrolysis of the Ester Group

The ester group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield a carboxylic acid and an alcohol.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the ethoxide ion, which is a better leaving group than the hydroxide ion. The resulting carboxylate is then protonated in a final workup step to give 3-ethoxy-2-butenoic acid. Unlike acid-catalyzed hydrolysis, base-catalyzed hydrolysis is irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion. youtube.com

The presence of the enol ether functionality can also influence the hydrolysis. The hydrolysis of enol ethers is typically acid-catalyzed, proceeding through protonation of the α-carbon to form an oxonium ion, which is then attacked by water to yield a hemiacetal that subsequently breaks down to an aldehyde or ketone. stackexchange.com While the primary focus here is on the ester group, under certain acidic conditions, the enol ether part of the molecule could also undergo hydrolysis.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. researchgate.net For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, this compound, and ethanol. This reaction is typically catalyzed by acids or bases. nih.govresearchgate.net

Acid-Catalyzed Transesterification: In an acid-catalyzed mechanism, a proton activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the incoming alcohol (R'-OH). researchgate.net This forms a tetrahedral intermediate. Proton transfers and the subsequent elimination of ethanol result in the formation of the new ester. mdpi.com

Base-Catalyzed Transesterification: The base-catalyzed process involves the deprotonation of the incoming alcohol by a base to form a nucleophilic alkoxide ion (R'-O⁻). mdpi.com This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. The elimination of the ethoxide ion yields the new ester. mdpi.com

The transesterification of β-keto esters, which are structurally similar to this compound, has been extensively studied. nih.govrsc.orgresearchgate.netresearchgate.net Various catalysts, including Lewis acids like boronic acids, have been shown to be effective. nih.govresearchgate.net These reactions often proceed through an enol intermediate, where chelation of the catalyst to the carbonyl groups plays a role. nih.gov Given the structural similarities, it is plausible that similar catalytic systems would be effective for the transesterification of this compound.

The table below summarizes common catalysts used in the transesterification of related β-keto esters.

Catalyst TypeSpecific ExamplesTypical Reaction Conditions
Homogeneous Acid Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)Anhydrous conditions, elevated temperatures. researchgate.netmdpi.com
Homogeneous Base Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) (NaOMe)Anhydrous conditions, room or elevated temperatures. nih.govmdpi.com
Lewis Acid Boric acid, 3-Nitrobenzeneboronic acidOften solvent-free, elevated temperatures. nih.govresearchgate.net
Heterogeneous Silica supported boric acid, Ceria loaded MFI zeoliteSolvent-free, elevated temperatures, allows for catalyst recycling. rsc.org

Oxidation and Reduction Reactions

The presence of both a carbon-carbon double bond and an ester group allows for a variety of oxidation and reduction reactions.

Reduction: The ester functionality of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. chemistrysteps.comlibretexts.orgadichemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then further reduced to the corresponding primary alcohol. chemistrysteps.com The α,β-unsaturation may also be reduced by LiAlH₄ depending on the reaction conditions. adichemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org For α,β-unsaturated esters, selective reduction of the carbonyl group without affecting the double bond can be challenging, but certain reagents and conditions can achieve this. rsc.orgdalalinstitute.com

Oxidation: The electron-rich double bond of the enol ether is susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can react with enol ethers in a process similar to the Rubottom oxidation of silyl (B83357) enol ethers. wikipedia.orgyoutube.com This would likely proceed through epoxidation of the double bond to form a siloxy oxirane-like intermediate, which could then rearrange to an α-hydroxy carbonyl compound. wikipedia.org Other oxidizing agents like hydrogen peroxide catalyzed by peroxotungstophosphate have also been used for the oxidation of vinyl and silyl enol ethers. nih.gov Oxidation can also lead to cleavage of the double bond. For instance, ozonolysis would cleave the double bond to yield carbonyl compounds. Nitroxyl radical-catalyzed oxidation is another method for the oxidation of silyl enol ethers, which could potentially be applied here. organic-chemistry.org

The following table outlines potential products from the reduction and oxidation of this compound.

Reaction TypeReagentPotential Product(s)
Reduction LiAlH₄3-Ethoxy-2-buten-1-ol and/or 3-ethoxybutan-1-ol
Oxidation m-CPBAα-Hydroxy or α-acyloxy ester derivative
Oxidation O₃, then workupEthyl 2-oxopropanoate and another carbonyl fragment

Mechanistic Studies of Isomerization Processes

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The interconversion between these isomers is a significant aspect of its chemistry.

The isomerization between the E and Z forms can occur through thermal or photochemical pathways. researchgate.netacs.org

Thermal Isomerization: At elevated temperatures, sufficient energy can be supplied to overcome the rotational energy barrier of the double bond, allowing for interconversion of the isomers until a thermodynamic equilibrium is reached. The energy barrier for this process is related to the strength of the π-bond that must be temporarily broken.

Photochemical Isomerization: Photochemical isomerization is often achieved by irradiating the sample with light of a suitable wavelength, sometimes in the presence of a photocatalyst. mdpi.comrsc.org Upon absorption of a photon, the molecule is promoted to an excited state where the π-bond is weaker, and rotation around the carbon-carbon single bond becomes facile. acs.org The molecule can then relax back to the ground state as either the E or Z isomer. The ratio of isomers at the photostationary state depends on the relative absorption coefficients of the isomers at the wavelength of irradiation and their quantum yields for isomerization. acs.org Photocatalysts, such as certain organic dyes or transition metal complexes, can facilitate this process through energy transfer. acs.orgmdpi.com For polarized alkenes, it has been shown that selective energy transfer to one isomer can lead to a directional isomerization, favoring the formation of the less stable isomer. acs.org

The energy barriers for E/Z isomerization are influenced by the substituents on the double bond. For α,β-unsaturated esters, these barriers are generally lower than for simple alkenes due to resonance stabilization of the transition state. Computational studies on related systems have been used to estimate these energy barriers.

Several factors can influence the rate and equilibrium position of the E/Z isomerization of this compound.

Temperature: For thermal isomerization, temperature is a critical factor. Higher temperatures increase the rate of interconversion by providing more molecules with sufficient energy to overcome the activation barrier.

Solvent: The polarity of the solvent can influence the isomerization dynamics. researchgate.net Solvents can stabilize the ground states and transition states of the isomers to different extents, thereby affecting both the rate of isomerization and the position of the equilibrium. For example, in the thermal isomerization of carotenoids, halogenated solvents have been shown to increase the efficiency of Z-isomerization compared to non-halogenated solvents. researchgate.net For α,β-unsaturated esters, the use of coordinating solvents like acetonitrile (B52724) has been shown to influence the Z-selectivity in catalytic cross-metathesis reactions, which involve isomerization processes. nih.gov

Catalysts: As mentioned, photocatalysts can significantly influence the rate and outcome of isomerization. mdpi.comrsc.org The choice of photocatalyst can determine the efficiency and even the directionality of the isomerization. acs.org Acid or base catalysis can also play a role in the isomerization of certain unsaturated systems, often by facilitating the formation of intermediates that have a lower barrier to rotation.

Substituent Effects: The electronic and steric nature of the substituents on the double bond has a profound effect on the isomerization dynamics. The ethoxy and ester groups in this compound are electron-donating and electron-withdrawing, respectively, which polarizes the double bond and can affect the energy barrier to rotation. Steric interactions between substituents can influence the relative thermodynamic stability of the E and Z isomers. nih.gov

Applications of Ethyl 3 Ethoxy 2 Butenoate As a Synthetic Intermediate

Synthesis of Heterocyclic Compounds

The reactivity of ethyl 3-ethoxy-2-butenoate makes it an excellent precursor for the construction of various heterocyclic ring systems. Its ability to react with dinucleophilic reagents is fundamental to the formation of these structures.

This compound is a key precursor in the synthesis of 1,4-benzoxazine derivatives. Specifically, a bromo-derivative, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, is utilized in a multi-step synthesis to afford these heterocyclic compounds. The synthesis begins with the reaction of 2-aminophenol (B121084) with ethyl (2E)-4-bromo-3-ethoxybut-2-enoate to yield an intermediate, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate. This intermediate then undergoes a reductive cyclization in the presence of iron powder and acetic acid to form the 1,4-benzoxazine ring system. wikipedia.orgwikipedia.org

The reaction proceeds via the reduction of the nitro group to an amine, which then intramolecularly attacks the enol ether, leading to cyclization and the formation of the benzoxazine (B1645224) ring. wikipedia.org

Table 1: Synthesis of Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate wikipedia.org

Reactant 1Reactant 2ReagentsProduct
2-AminophenolEthyl (2E)-4-bromo-3-ethoxybut-2-enoate-Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoates
Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoatesIron powderGlacial acetic acidEthyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate

Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, a derivative of this compound, is also instrumental in the synthesis of pyrrole-2-one derivatives. The reaction of this bromo-derivative with substituted anilines leads to the formation of 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. wikipedia.orgwikipedia.org

In this synthesis, the aniline (B41778) nitrogen displaces the bromide, and subsequent intramolecular cyclization involving the ester and the newly formed secondary amine, followed by tautomerization, yields the pyrrol-2-one ring. The reaction conditions and the nature of the substituent on the aniline can influence the final product, leading to either 4-hydroxy-pyrrol-2-ones or 4-ethoxy-pyrrol-2-ones. wikipedia.org

Table 2: Synthesis of Pyrrole-2-one Derivatives wikipedia.org

Reactant 1Reactant 2Product
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoateSubstituted Anilines1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate4-Bromoaniline4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones

This compound can serve as a precursor for the synthesis of isoxazole (B147169) derivatives. The general strategy involves the reaction of a β-alkoxy-α,β-unsaturated ester with hydroxylamine (B1172632). The reaction proceeds through a Michael addition of the hydroxylamine to the β-position of the double bond, followed by intramolecular cyclization and elimination of ethanol (B145695) to form the isoxazole ring.

While a direct synthesis using this compound is not explicitly detailed in the provided search results, the reactivity pattern of β-enamino esters and related compounds strongly suggests this pathway. The reaction of β-enamino diketones with hydroxylamine hydrochloride is a known method for the regioselective synthesis of isoxazoles. wikipedia.org This indicates that the enol ether functionality in this compound would react similarly with hydroxylamine to yield the corresponding isoxazole derivative.

This compound is a synthon that can be conceptually utilized in classical cyclodehydration reactions to form five-membered heterocyclic rings such as furans, thiophenes, and pyrroles. These syntheses often rely on the in-situ generation of a 1,4-dicarbonyl compound or a synthetic equivalent, which then undergoes cyclization.

Furan (B31954) Derivatives: The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one. For example, reaction with a suitable nucleophile to introduce a carbonyl group at the 4-position would set the stage for a Paal-Knorr type cyclization.

Thiophene (B33073) Derivatives: The Fiesselmann thiophene synthesis provides a route to thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. A related approach could potentially utilize this compound. By reacting it with a sulfur-containing reagent, it's plausible to construct the thiophene ring.

Pyrrole (B145914) Derivatives: The Hantzsch pyrrole synthesis is a well-established method that utilizes a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. This compound, being an equivalent of ethyl acetoacetate (B1235776), could potentially be employed in a modified Hantzsch synthesis to produce substituted pyrroles.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a building block in the assembly of more complex molecular architectures.

This compound, as a synthetic equivalent of ethyl acetoacetate, is a prime candidate for use in multi-component reactions (MCRs). MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials.

A notable example of an MCR where ethyl acetoacetate is a key component is the Biginelli reaction . This reaction involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. Given its structural similarity, this compound could potentially be used as a surrogate for ethyl acetoacetate in the Biginelli reaction, leading to the formation of functionalized dihydropyrimidinone derivatives. researchgate.netwikipedia.org

Another important MCR is the Ugi reaction , which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While not a direct component, the functional groups present in this compound could be modified to participate in Ugi-type reactions, or the products derived from it could be further elaborated using this powerful transformation. wikipedia.org

Role in Sequential Organic Transformations

This compound is a key precursor for a reactive intermediate, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. This transformation is a critical first step in a series of sequential reactions designed to build complex heterocyclic structures. The initial bromination step activates the molecule for subsequent nucleophilic substitution, setting the stage for the introduction of diverse structural motifs.

One notable sequential transformation begins with the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with various phenols or naphthols in the presence of potassium carbonate. This step results in the formation of new 4-substituted-3-ethoxy-2-butenoic acid esters. These esters are then subjected to a cyclization reaction with hydrazine (B178648) hydrate (B1144303) in ethanol, which leads to the formation of pyrazol-3-one derivatives. This two-step sequence is an efficient method for the synthesis of this important class of heterocyclic compounds. yu.edu.jo

Another significant application of the brominated intermediate is in the synthesis of 1,4-benzoxazines and pyrrol-2-ones. yu.edu.jo In a key step for forming 1,4-benzoxazines, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, synthesized from the bromo-intermediate, undergoes a reductive cyclization using iron powder in glacial acetic acid. yu.edu.jo This reaction proceeds by reducing the nitro group to an amine, which then intramolecularly attacks the enol ether moiety, leading to the formation of the benzoxazine ring system. yu.edu.jo

The synthesis of pyrrol-2-ones also stems from the same brominated precursor. The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with anilines bearing electron-withdrawing groups, such as a nitro group, results in the formation of tetramic acids (a class of pyrrol-2-ones). yu.edu.jo Conversely, when anilines with electron-releasing groups are used, the reaction yields methyl tetramates. yu.edu.jo These transformations highlight the role of the substituent on the aniline in directing the outcome of the reaction sequence.

Table 1: Sequential Reactions of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate

Starting Material Reagents Intermediate/Final Product Product Type
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Phenols/Naphthols, K2CO3 then Hydrazine Hydrate 5-(Aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one derivatives Pyrazol-3-one
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate 2-Nitrophenol, then Fe/Acetic Acid Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate 1,4-Benzoxazine
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Anilines with electron-withdrawing groups 1-(Substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones Pyrrol-2-one (Tetramic Acid)
Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Anilines with electron-releasing groups 4-Ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones Pyrrol-2-one (Methyl Tetramate)

Utilization in Scaffold Development for Advanced Chemical Entities

The synthetic transformations originating from this compound are instrumental in the development of various heterocyclic scaffolds, which are core structures in the design of advanced chemical entities, including those with potential pharmacological relevance. The ability to generate diverse scaffolds from a common starting material underscores its importance in medicinal and materials chemistry.

The synthesis of pyrazol-3-one derivatives from this compound is a prime example of its application in scaffold development. yu.edu.jo Pyrazolones are a well-known class of compounds with a broad spectrum of biological activities. The sequential reaction involving the formation of an ether linkage followed by cyclization with hydrazine provides a reliable route to this privileged scaffold.

Furthermore, the development of 1,4-benzoxazine and pyrrol-2-one scaffolds from the common intermediate, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, demonstrates the versatility of this synthetic pathway. yu.edu.jo The 1,4-benzoxazine framework is a core component of many biologically active compounds. yu.edu.jo Similarly, the pyrrol-2-one ring system, particularly the tetramic acid subclass, is found in numerous natural products with a wide array of biological and pharmaceutical properties. yu.edu.jo

The strategic use of this compound and its derivatives allows for the systematic construction of these valuable molecular scaffolds. The choice of reaction partners and conditions in the sequential transformations dictates the final heterocyclic system that is formed, enabling the generation of a library of compounds based on these core structures for further investigation in drug discovery and materials science.

Table 2: Heterocyclic Scaffolds Derived from this compound

Scaffold Synthetic Precursor Key Transformation
Pyrazol-3-one Ethyl (2E)-4-(aryloxy)-3-ethoxybut-2-enoates Cyclization with hydrazine hydrate
1,4-Benzoxazine Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate Reductive cyclization
Pyrrol-2-one Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Reaction with substituted anilines

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Ethyl 3-ethoxy-2-butenoate, providing insight into the connectivity and chemical environment of each carbon and hydrogen atom. The molecule exists as a mixture of (E) and (Z) isomers, which can often be distinguished by NMR.

The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The presence of electron-withdrawing groups, such as the ester and ether functionalities, causes deshielding and results in downfield shifts.

A typical ¹H-NMR spectrum would show signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the vinyl proton, and the methyl group attached to the double bond. The exact chemical shifts can vary slightly depending on the solvent and the isomeric composition of the sample.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-COOCH₂CH₃~4.1Quartet~7.1
=C(OCH₂CH₃)-~3.9Quartet~7.0
=CH-~5.0Singlet-
=C(CH₃)-~2.2Singlet-
-COOCH₂CH₃~1.2Triplet~7.1
=C(OCH₂CH₃)CH₃~1.3Triplet~7.0

Note: These are predicted values and may differ from experimental data. The multiplicity of the vinyl and methyl protons on the double bond can be singlets if no significant coupling is observed.

The ¹³C-NMR spectrum provides information on the carbon skeleton of this compound. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic) and its local electronic environment.

The spectrum is expected to show signals for the carbonyl carbon of the ester group, the two olefinic carbons, the methylene (B1212753) and methyl carbons of the ethyl ester group, the methylene and methyl carbons of the ethoxy group, and the methyl carbon attached to the double bond.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C =O~168
=C (OCH₂CH₃)-~160
=C H-~95
-COOC H₂CH₃~60
=C(OC H₂CH₃)-~64
=C(C H₃)-~20
-COOCH₂C H₃~14
=C(OCH₂C H₃)~15

Note: These are predicted values and may differ from experimental data.

The stereochemistry of this compound, specifically the configuration around the C=C double bond (E/Z isomerism), can be determined using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects through-space interactions between protons that are in close proximity.

For the (E)-isomer, a cross-peak would be expected between the vinyl proton and the protons of the ethoxy group. Conversely, for the (Z)-isomer, a NOESY correlation would be anticipated between the vinyl proton and the protons of the methyl group attached to the double bond. As of the current literature survey, specific NOESY studies on this compound have not been reported.

Infrared (IR) Spectroscopy for Functional Group Analysisnist.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key characteristic absorption bands in the IR spectrum of this compound include:

C=O Stretch: A strong absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester.

C=C Stretch: An absorption band in the region of 1620-1640 cm⁻¹ is indicative of the carbon-carbon double bond.

C-O Stretch: Strong absorption bands are expected in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and ether linkages.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl groups.

The gas-phase IR spectrum of the related isomer, Ethyl 3-ethoxy-cis-crotonate, shows prominent peaks that align with these expected regions, confirming the presence of the key functional groups. nist.gov

Table 3: Key IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (Ester)C=O Stretch1700 - 1725Strong
AlkeneC=C Stretch1620 - 1640Medium
Ester/EtherC-O Stretch1000 - 1300Strong
AlkylC-H Stretch2850 - 3000Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnist.gov

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 158.19 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 158.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. Key fragments observed in the mass spectrum of a synonym, 2-Butenoic acid, 3-ethoxy-, ethyl ester, support the structure of the compound. nist.gov

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion Neutral Loss
158[C₈H₁₄O₃]⁺ (Molecular Ion)-
113[M - OCH₂CH₃]⁺Ethoxy radical
85[M - COOCH₂CH₃]⁺Ethyl formate (B1220265)
71[C₄H₇O]⁺-
43[C₂H₃O]⁺ or [C₃H₇]⁺-

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound, as well as confirming the stereochemistry around the double bond.

A thorough search of the existing scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, detailed experimental data on its solid-state conformation is not currently available.

Determination of Absolute Configuration

There is currently no specific research available in the public domain that details the determination of the absolute configuration of this compound. This compound is achiral as it does not possess a stereocenter, and therefore, considerations of absolute configuration in the traditional sense (R/S designation) are not applicable.

The stereochemistry of the molecule is primarily defined by the geometry of the double bond, which can exist as either the (E) or (Z) isomer. While methods exist for determining the absolute configuration of chiral α,β-unsaturated esters, these are not relevant to the achiral nature of this compound.

Investigation of Conformational Preferences and Disorder

Detailed experimental or computational studies on the conformational preferences and potential for disorder in this compound are not readily found in peer-reviewed literature. Conformational analysis would typically involve the study of the rotation around single bonds, such as the C-O bonds of the ethoxy groups and the C-C single bond adjacent to the ester. Such studies could be performed using computational modeling or advanced spectroscopic techniques like variable-temperature NMR. However, no such specific investigations have been published for this compound.

Disorder in the solid state, which can involve the molecule adopting multiple orientations within the crystal lattice, has not been documented as no crystal structure has been reported.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is precluded by the absence of a published single-crystal X-ray diffraction study. Such an analysis would provide critical insights into the forces that govern the solid-state assembly of the molecules, including potential hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

While studies on the crystal packing of other, more complex, unsaturated esters exist, and often highlight the role of various intermolecular forces in defining the supramolecular architecture, this information cannot be directly extrapolated to this compound without experimental data.

Based on a thorough review of the available search results, it is not possible to generate an article that focuses solely on the theoretical and computational investigations of "this compound" according to the specified detailed outline. The public scientific literature accessible through the provided search tools lacks specific studies on this particular compound for the requested topics.

Detailed computational analyses, such as Density Functional Theory (DFT) calculations for molecular geometry optimization, prediction of spectroscopic parameters, conformational analysis, and reaction mechanism elucidation, have been performed on structurally similar molecules. These include:

Ethyl acetoacetate (B1235776) , the precursor to this compound, for which keto-enol tautomerism has been studied using DFT. rsc.orgresearchgate.netresearchgate.net

β-Enamino esters and β-enamino diketones , which are nitrogen analogs. These have been extensively studied to understand their conformations, the nature of their intramolecular hydrogen bonds, and their reactivity.

Other enol ethers and esters , for which DFT has been used to investigate reaction mechanisms. chinesechemsoc.orgunige.ch

However, the electronic properties of the ethoxy group (-OCH₂CH₃) in this compound are distinct from the hydroxyl group (-OH) in the enol form of ethyl acetoacetate or the amino group (-NH₂) in β-enamino esters. A critical feature of the amino analogs, for instance, is a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, which significantly influences their structure and properties. This feature is absent in this compound.

Therefore, extrapolating data from these analogs to describe this compound would be scientifically inaccurate and would violate the strict instruction to focus exclusively on the specified compound. As the required specific data for this compound is not present in the search results, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not feasible.

Theoretical and Computational Investigations

Reaction Mechanism Elucidation through Computational Modeling

Energetic Profiles of Reaction Pathways

The reactivity of ethyl 3-ethoxy-2-butenoate is dictated by the presence of two key functional groups: an α,β-unsaturated ester and a vinyl ether. Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for its reactions, thereby elucidating the most likely transformation pathways. While specific computational studies on this compound are not extensively documented in the literature, the energetic profiles of its reactions can be inferred from studies on analogous compounds.

Common reactions for this class of compounds include cycloadditions, Michael additions, and hydrolysis. DFT calculations are frequently used to determine the activation energies and reaction energies for these processes.

For instance, in the context of cycloaddition reactions , such as [4+2] Diels-Alder or [2+2] cycloadditions, DFT can be used to model the transition states and intermediates. Studies on similar vinyl ethers have shown that the stereoselectivity and regioselectivity of cycloadditions are influenced by both electronic and steric factors. researchgate.net The activation energies for different approaches of the reacting molecules can be calculated to predict the most favorable product. For example, in the [4+2] cycloaddition of trifluoroethylene (B1203016) with furan (B31954), a related five-membered oxygen-containing heterocycle, the exo-adduct was found to be both thermodynamically and kinetically favored over the endo-adduct, with calculated activation energies of 25.54 kcal/mol and 26.99 kcal/mol, respectively, at the B3LYP/6-31G(d) level of theory. koyauniversity.org

The Michael addition is another key reaction for α,β-unsaturated esters. Theoretical studies on the Michael addition of nucleophiles to compounds like ethyl crotonate help in understanding the reactivity of the β-carbon. DFT calculations can elucidate the mechanism, which can be either concerted or stepwise. For example, the isothiourea-catalyzed Michael addition of malonates to α,β-unsaturated aryl esters was studied using DFT, which indicated that the N-acylation step is rate-limiting. acs.org The calculated activation energies for the addition of a thiolate nucleophile to various α,β-unsaturated aldehydes and esters show a dependence on the substituents, which affects the electrophilicity of the β-carbon. ljmu.ac.uk

Hydrolysis of the ester group is another fundamental reaction. Theoretical investigations into the hydrolysis of simple esters like methyl formate (B1220265) have shown that the reaction can be catalyzed by water molecules, proceeding through a stepwise mechanism involving a gem-diol intermediate. researchgate.net The activation free energy for such a process can be computationally determined.

The following table summarizes representative calculated activation energies for reactions of compounds analogous to this compound, illustrating the type of data obtained from computational studies.

Reaction TypeModel ReactantsComputational MethodCalculated Activation Energy (kcal/mol)Reference
[4+2] Cycloaddition (exo)Trifluoroethylene + FuranB3LYP/6-31G(d)25.54 koyauniversity.org
[4+2] Cycloaddition (endo)Trifluoroethylene + FuranB3LYP/6-31G(d)26.99 koyauniversity.org
1,4-Hydroborationα,β-unsaturated ester + 1,3,2-diazaphospholene (catalyst)DFT15.0 rsc.org
1,2-Hydroborationα,β-unsaturated ester + 1,3,2-diazaphospholene (catalyst)DFT29.7 rsc.org
Michael AdditionThiolate + Substituted Aldehyde (R=Me)B3LYP/6-31G(d)4.2 (relative increase from H) ljmu.ac.uk

This table is for illustrative purposes and shows data for analogous compounds to indicate the type of information gained from theoretical studies.

Molecular Dynamics Simulations

For example, MD simulations have been employed to investigate the mechanism of ester hydrolysis in aqueous solutions. Car-Parrinello MD simulations of methyl formate hydrolysis have shown that the process can be cooperatively catalyzed by water molecules, which lowers the activation barrier compared to the gas phase. researchgate.net Such simulations can track the motion of individual atoms and the rearrangement of hydrogen-bonding networks during the reaction. In the study of the neutral hydrolysis of an activated ester, MD simulations were used to understand the role of cosolutes in altering the reactive configurations of water molecules around the ester. acs.org

MD simulations are also extensively used to model the behavior of polymers derived from related monomers. For instance, the crosslinking of vinyl ester resins has been simulated on an atomistic scale. msstate.edu These simulations can predict macroscopic properties like the glass transition temperature and Young's modulus based on the simulated network structure. msstate.edu Such an approach could, in principle, be applied to polymers derived from this compound to understand their material properties.

Another area where MD simulations could be applied is in studying the interactions of this compound with biological macromolecules or at interfaces. For other esters, MD simulations have been used to understand their binding to enzymes or their behavior in different solvent environments. aip.orgscispace.com These simulations can provide a dynamic picture of the binding poses and interaction energies, which is complementary to the static picture often provided by docking studies.

Q & A

Q. What are the common synthetic routes for Ethyl 3-ethoxy-2-butenoate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions between ethyl acetoacetate and ethoxyacetylene derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous THF or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and alkene groups, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray diffraction resolves stereochemical ambiguities in crystalline samples .

Q. How does the compound’s structure influence its stability under varying storage conditions?

The α,β-unsaturated ester moiety makes it prone to hydrolysis in humid environments. Stability studies recommend storage at –20°C under inert gas (e.g., argon) and desiccation. Degradation pathways can be tracked via gas chromatography-mass spectrometry (GC-MS) to identify byproducts like 3-ethoxy-2-butenoic acid .

Advanced Research Questions

Q. What strategies address contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from impurity profiles or side reactions (e.g., Michael addition). Researchers should:

  • Compare purity metrics (HPLC/GC-MS) across studies.
  • Replicate experiments under inert atmospheres to minimize oxidation.
  • Use kinetic modeling to identify rate-limiting steps under varying catalyst loads .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

Q. What experimental designs resolve stereochemical ambiguities in this compound derivatives?

Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while NOESY NMR correlates spatial proximity of substituents. Asymmetric synthesis protocols using Evans’ oxazaborolidine catalysts can enforce stereocontrol, validated by optical rotation measurements .

Q. How do solvent polarity and pH affect the compound’s biological activity in enzyme inhibition assays?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may denature enzymes. Buffer systems (pH 7.4) mimic physiological conditions, while fluorescence quenching assays track binding affinity to target enzymes like acetylcholinesterase. Dose-response curves (IC₅₀ values) must account for solvent interference .

Methodological Challenges

Q. What protocols mitigate spectral interference when analyzing this compound in complex mixtures?

Use deuterated solvents (e.g., CDCl₃) to avoid proton overlap in NMR. For GC-MS, derivatization with BSTFA enhances volatility and reduces column adsorption. Matrix-matched calibration standards correct for ion suppression in mass spectrometry .

Q. How can researchers design toxicity studies for this compound while adhering to ethical guidelines?

Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) using rodent models. Include negative controls (vehicle-only groups) and histopathological assessments. For in vitro assays (e.g., Ames test), validate metabolic activation systems (S9 fraction) to detect mutagenicity .

Interdisciplinary Applications

Q. What methodologies link this compound’s chemical properties to material science applications?

Its conjugated double bond enables polymerization via radical initiators (e.g., AIBN). Thermogravimetric analysis (TGA) evaluates thermal stability of resultant polymers, while tensile testing correlates crosslink density with mechanical properties .

Q. How is the compound utilized in agrochemical research?

As a precursor for herbicides, its electrophilic alkene reacts with thiol groups in plant enzymes. Field trials require HPLC-MS to quantify residual levels in soil and evaluate photodegradation kinetics under UV light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.